molecular formula C18H29NaO B12647973 sodium;2,4,6-tritert-butylphenolate CAS No. 27801-58-7

sodium;2,4,6-tritert-butylphenolate

Cat. No.: B12647973
CAS No.: 27801-58-7
M. Wt: 284.4 g/mol
InChI Key: WYHABHVOLSCIOQ-UHFFFAOYSA-M
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Description

Significance of Highly Sterically Hindered Phenoxides in Synthetic Chemistry and Catalysis

Highly sterically hindered phenoxides, such as sodium 2,4,6-tri-tert-butylphenolate, are of considerable importance in synthetic chemistry and catalysis due to their unique structural and electronic properties. The bulky substituents ortho and para to the phenolic oxygen impose significant steric constraints, which in turn modulate the reactivity and selectivity of the molecule. This steric shielding is a defining feature that imparts enhanced stability and prevents common side reactions like dimerization. vulcanchem.comresearchgate.net

In the realm of catalysis, sterically hindered phenoxides serve as crucial ligands for metal centers. Their steric bulk can be leveraged to control the coordination environment of the metal, influencing the catalytic activity and selectivity of reactions such as carbon-oxygen bond formation. For example, copper-catalyzed O-arylation reactions for synthesizing diaryl ethers, which are present in numerous important compounds, can be challenging, especially with ortho-substituted substrates. nih.gov The use of hindered ligands helps facilitate these difficult coupling reactions. nih.gov Similarly, alkali metal phenoxides derived from hindered phenols like 2,6-di-tert-butylphenol (B90309) have demonstrated catalytic activity in alkylation reactions. researchgate.net

Furthermore, the stability of the corresponding phenoxyl radicals generated from hindered phenoxides is a significant aspect of their utility. researchgate.net The 2,4,6-tri-tert-butylphenoxy radical, for instance, is remarkably stable due to the steric protection afforded by the tert-butyl groups and the delocalization of the unpaired electron into the aromatic ring. wikipedia.orgresearchgate.net This stability allows for its use as a polymerization initiator and in antioxidant systems. vulcanchem.com The electron-rich nature of the parent phenol (B47542), 2,4,6-TTBP, makes it easily oxidizable to this stable radical species. wikipedia.orgwikipedia.org

Historical Development and Evolution of Research on 2,4,6-Tri-tert-butylphenol (B181104) Derivatives

Research into 2,4,6-tri-tert-butylphenol (2,4,6-TTBP) and its derivatives has a long history, dating back to the late 19th century. The synthesis of the parent phenol was first described as early as 1890 by Wilhelm Koenigs, who reported on the acid-catalyzed reaction between phenol and isobutylene. wikipedia.org Since this initial discovery, the preparation of 2,4,6-TTBP has been extensively studied and optimized, with modern methods achieving yields as high as 90%. wikipedia.org The typical industrial preparation involves the Friedel-Crafts alkylation of phenol with isobutene, catalyzed by a Lewis acid like aluminum phenoxide to ensure selective ortho-alkylation. wikipedia.org

A pivotal moment in the study of these compounds was the characterization of the 2,4,6-tri-tert-butylphenoxy radical in the mid-20th century. acs.org The discovery that this radical is a deep-blue, crystalline solid that remains stable for several weeks at room temperature was a significant finding. wikipedia.orgwikipedia.org This unusual stability sparked considerable interest in its physical and chemical properties. Oxidation of the parent phenol with reagents like potassium ferricyanide (B76249) in an alkaline solution readily produces this intensely colored radical. wikipedia.org

Following the fundamental studies on its synthesis and radical chemistry, research shifted towards the practical applications of 2,4,6-TTBP and its derivatives. They were identified as effective stabilizers, free-radical scavengers, and antioxidants for a range of industrial products, including fuels, lubricants, and polymers. wikipedia.orgwikipedia.orgontosight.ai The development of its sodium salt, sodium 2,4,6-tri-tert-butylphenolate, was a logical progression, providing a convenient anionic nucleophile for use in various organic syntheses. vulcanchem.comrsc.org This has solidified the role of these hindered phenolics as versatile tools in both academic research and industrial processes.

Data Tables

Table 1: Physicochemical Properties of Sodium 2,4,6-Tri-tert-butylphenolate This table outlines key properties of the title compound based on available research data.

PropertyValue/DescriptionReference
IUPAC Name sodium;2,4,6-tritert-butylphenolate vulcanchem.com
CAS Number 27801-58-7 vulcanchem.com
Molecular Formula C₁₈H₂₉NaO vulcanchem.com
Molecular Weight 284.4 g/mol vulcanchem.com
Appearance Reported as dark blue crystals after recrystallization from acetonitrile (B52724), which may indicate the presence of the radical species. vulcanchem.com
Melting Point 125–130°C vulcanchem.com
Decomposition Temp. > 278°C vulcanchem.com

Table 2: Comparative Structural Analysis of Sodium Phenolates This table compares the subject compound with less sterically hindered analogues to highlight the impact of the tert-butyl groups.

CompoundMolecular FormulaSubstituentsKey PropertiesReference
Sodium phenolate (B1203915) C₆H₅NaONoneHigh reactivity, prone to oxidation. vulcanchem.com
Sodium 2-tert-butylphenolate C₁₀H₁₃NaOOne tert-butyl groupModerate steric hindrance. vulcanchem.com
Sodium 2,4-di-tert-butylphenolate C₁₄H₂₁NaOTwo tert-butyl groupsUsed as an antioxidant and stabilizer. ontosight.ai
Sodium 2,6-di-tert-butylphenoxide C₁₄H₂₁NaOTwo ortho tert-butyl groupsCan form monomers or dimers depending on synthesis temperature; catalytically active. researchgate.net
Sodium 2,4,6-tri-tert-butylphenolate C₁₈H₂₉NaOThree tert-butyl groupsExtreme steric shielding, enhanced stability, prevents dimerization. vulcanchem.com

Properties

CAS No.

27801-58-7

Molecular Formula

C18H29NaO

Molecular Weight

284.4 g/mol

IUPAC Name

sodium;2,4,6-tritert-butylphenolate

InChI

InChI=1S/C18H30O.Na/c1-16(2,3)12-10-13(17(4,5)6)15(19)14(11-12)18(7,8)9;/h10-11,19H,1-9H3;/q;+1/p-1

InChI Key

WYHABHVOLSCIOQ-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[O-])C(C)(C)C.[Na+]

Origin of Product

United States

Synthetic Methodologies and Preparative Routes for Sodium 2,4,6 Tri Tert Butylphenolate

Deprotonation Strategies for 2,4,6-Tri-tert-butylphenol (B181104)

The formation of the sodium salt of 2,4,6-tri-tert-butylphenol involves the removal of the acidic proton from the hydroxyl group. Various bases can accomplish this transformation, with the choice of reagent and reaction conditions playing a critical role in the efficiency and purity of the product.

While many phenols readily form phenoxides with aqueous sodium hydroxide (B78521), the pronounced steric hindrance of 2,4,6-tri-tert-butylphenol renders it practically insoluble in aqueous alkali solutions. wikipedia.org Therefore, the deprotonation is typically conducted in non-aqueous or biphasic systems. A common method involves reacting 2,4,6-tri-tert-butylphenol with sodium hydroxide in a non-aqueous solvent such as benzene (B151609) or acetonitrile (B52724). This approach facilitates the formation of the sodium phenoxide, which can then be used in subsequent reactions. For instance, in the synthesis of the corresponding phenoxyl radical, the phenolate (B1203915) is generated in situ by dissolving 2,4,6-tri-tert-butylphenol in benzene and adding an aqueous solution of sodium hydroxide. rsc.org The reaction creates a biphasic mixture where the deprotonation occurs, allowing the resulting sodium salt to be further oxidized. rsc.org

Table 1: Synthesis Parameters using Sodium Hydroxide

Parameter Condition Source
Precursor 2,4,6-Tri-tert-butylphenol rsc.org
Deprotonating Agent Sodium Hydroxide (1M aqueous solution) rsc.org
Solvent Benzene rsc.org
System Biphasic (Organic/Aqueous) rsc.org
State In situ generation for further reaction rsc.org

More potent deprotonating agents are effective for generating anhydrous sodium 2,4,6-tri-tert-butylphenolate.

Elemental Sodium: A classic method for preparing anhydrous sodium phenoxides involves the direct reaction of the phenol (B47542) with sodium metal. wikipedia.orggoogle.com This reaction must be carried out under strictly anhydrous conditions, often with molten phenol, to prevent the highly reactive sodium from reacting with water. google.comgoogleapis.com

Sodium Hydride (NaH): Sodium hydride is a strong, non-nucleophilic base commonly used for the deprotonation of alcohols and phenols. thieme-connect.de It reacts with the phenol in an inert, anhydrous solvent, such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), to produce the sodium salt and hydrogen gas. thieme-connect.demdpi.comprepchem.com This method is advantageous as the reaction goes to completion due to the irreversible loss of hydrogen gas. The resulting sodium phenoxide can then be used for subsequent synthetic steps. For example, sodium hydride in dry DMF is used to deprotonate 4-chloromethyl-2,6-di-tert-butylphenol, a related compound. prepchem.com

Table 2: Comparison of Alternative Deprotonating Agents

Deprotonating Agent Typical Solvent(s) Key Features Source(s)
Elemental Sodium Solvent-free (molten phenol) or inert solvent Requires strictly anhydrous conditions; highly reactive. wikipedia.orggoogle.comgoogleapis.com
Sodium Hydride THF, DMF, Hexamethylphosphoramide (HMPA) Strong base; reaction driven by H₂ evolution; requires anhydrous solvent and inert atmosphere. thieme-connect.demdpi.comprepchem.comorgsyn.org

The synthesis of sodium 2,4,6-tri-tert-butylphenolate demands rigorous control over reaction conditions, particularly the exclusion of water.

Anhydrous Conditions: Alkali metal phenoxides are highly susceptible to hydrolysis. google.comgoogleapis.com Attempting to prepare the anhydrous salt by drying a hydrated form often fails, as the presence of water leads to the regeneration of the free phenol. google.comgoogleapis.com Therefore, syntheses must be carried out using anhydrous reagents and solvents under an inert atmosphere, such as argon or nitrogen, to prevent moisture from the air from entering the reaction system. rsc.orgmdpi.com

Solvent Selection: The choice of solvent is crucial. It must be inert to the strong bases used and capable of dissolving the starting phenol. For reactions with sodium hydroxide, solvents like benzene or toluene (B28343) are used to create a non-aqueous environment. rsc.orggoogle.com For stronger bases like sodium hydride, aprotic polar solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly employed. mdpi.comprepchem.com The solvent's boiling point is also a consideration, especially in methods that involve azeotropic removal of water. google.comgoogleapis.com

Synthesis of Related Phenoxyl Radical Species from 2,4,6-Tri-tert-butylphenol

The steric shielding provided by the tert-butyl groups allows for the formation of a remarkably stable phenoxyl radical from 2,4,6-tri-tert-butylphenol. wikipedia.orgwikipedia.org The synthesis of this radical proceeds via the sodium phenolate intermediate.

The typical procedure involves two main steps:

Deprotonation: 2,4,6-tri-tert-butylphenol is first deprotonated to form sodium 2,4,6-tri-tert-butylphenolate in situ. This is achieved by stirring the phenol in a solvent like benzene with an aqueous solution of a base, such as sodium hydroxide. rsc.org

Oxidation: The resulting phenolate is then oxidized. A common and effective oxidizing agent is potassium ferricyanide (B76249) (K₃[Fe(CN)₆]). rsc.orgwikipedia.org The reaction, conducted under an inert atmosphere, yields the 2,4,6-tri-tert-butylphenoxyl radical, which imparts an intense blue color to the solution. wikipedia.orgrsc.org This radical is stable enough to be isolated as dark blue crystals that can persist for several weeks at room temperature. rsc.orgwikipedia.org

Advanced Purification Techniques for Sodium 2,4,6-Tri-tert-butylphenolate and Its Precursors

The purity of sodium 2,4,6-tri-tert-butylphenolate is highly dependent on the purity of its precursor, 2,4,6-tri-tert-butylphenol.

Purification of 2,4,6-Tri-tert-butylphenol: The primary precursor is often purified by recrystallization from solvents like 95% ethanol. rsc.org For industrial-scale purification or to achieve very high purity, melt crystallization is an effective technique. google.com This method involves melting the crude phenol and then gradually lowering the temperature to crystallize the pure 2,4,6-TTBP on a cooled surface, leaving impurities behind in the molten phase. google.com This process can yield a product that is at least 99% pure. google.com

Purification of the Phenolate and Related Radical: Purification of the final product or its derivatives, such as the stable phenoxyl radical, involves standard laboratory techniques performed under an inert atmosphere. After the synthesis of the radical, the reaction mixture is typically filtered to remove inorganic salts. The solvent is then removed in vacuo, and the resulting solid is purified by recrystallization. rsc.org For the 2,4,6-tri-tert-butylphenoxyl radical, recrystallization from acetonitrile at low temperatures (-30 °C) yields dark blue crystals. rsc.org Similar techniques of filtration, solvent removal, and low-temperature recrystallization from a suitable non-aqueous solvent would be applicable for isolating pure sodium 2,4,6-tri-tert-butylphenolate.

Advanced Characterization and Structural Elucidation of Sodium 2,4,6 Tri Tert Butylphenolate and Its Derivatives

Spectroscopic Techniques for Elucidating Molecular Architecture and Electronic Structure

Spectroscopy is a cornerstone in the analysis of this sterically hindered phenolate (B1203915), offering non-destructive insights into its complex nature. Each technique provides a unique piece of the structural puzzle, collectively enabling a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for defining the connectivity and chemical environment of atoms in sodium 2,4,6-tri-tert-butylphenolate. Since the sodium salt is often analyzed via its parent phenol (B47542), 2,4,6-tri-tert-butylphenol (B181104), the spectral data for the phenol provides a foundational reference.

¹H NMR Spectroscopy: The ¹H NMR spectrum of the parent phenol, 2,4,6-tri-tert-butylphenol, is distinct and reflects the molecule's symmetry. nih.gov It typically shows three main signals: a singlet for the hydroxyl proton (disappears upon deprotonation to form the sodium salt), a singlet for the two equivalent aromatic protons, and two singlets for the protons of the tert-butyl groups. The two tert-butyl groups in the ortho positions are equivalent, giving rise to one signal, while the para-tert-butyl group gives a separate signal. nih.govchemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum further confirms the molecular structure. Key resonances are observed for the distinct carbon atoms in the aromatic ring and the tert-butyl groups. The carbon atom bearing the oxygen (C-O) shows a characteristic downfield shift. The symmetry of the molecule results in fewer signals than the total number of carbon atoms, with distinct peaks for the para-tert-butyl group, the two equivalent ortho-tert-butyl groups, and the aromatic carbons. nih.gov

³¹P NMR Spectroscopy: ³¹P NMR spectroscopy is not directly applicable to sodium 2,4,6-tri-tert-butylphenolate itself, as it contains no phosphorus. However, it becomes an invaluable technique when studying derivatives of this compound, particularly in the context of organometallic and coordination chemistry. magritek.com If the phenolate is used as a ligand in a metal complex containing phosphine (B1218219) co-ligands (PR₃), ³¹P NMR can provide crucial information about the electronic and steric environment of the metal center. researchgate.net Changes in the chemical shift of the phosphorus nucleus upon coordination can indicate the electron-donating or -withdrawing nature of the phenolate ligand and reveal details about the bonding and geometry of the complex. magritek.com

Table 1: Representative NMR Data for 2,4,6-Tri-tert-butylphenol (Precursor to the Sodium Salt) Note: Data is for the parent phenol in CDCl₃. Chemical shifts for the sodium salt would vary due to the absence of the hydroxyl proton and changes in electron density.

NucleusChemical Shift (ppm)Assignment
¹H~7.21Aromatic protons (m-H)
¹H~5.02Hydroxyl proton (OH)
¹H~1.45ortho-tert-butyl protons
¹H~1.30para-tert-butyl proton
¹³C~151.3C-O
¹³C~141.4C-para
¹³C~134.9C-ortho
¹³C~121.8C-meta
¹³C~34.5Quaternary C (tert-butyl)
¹³C~31.7Methyl C (para-tert-butyl)
¹³C~30.4Methyl C (ortho-tert-butyl)

Data sourced from PubChem. nih.gov

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is the primary technique for studying the stable 2,4,6-tri-tert-butylphenoxyl radical. This radical is readily generated by the one-electron oxidation of sodium 2,4,6-tri-tert-butylphenolate. wikipedia.org The extreme steric hindrance provided by the three tert-butyl groups prevents dimerization, leading to a persistent radical species that can be studied in solution. wikipedia.orgwiley-vch.de

The ESR spectrum of the 2,4,6-tri-tert-butylphenoxyl radical provides detailed information about the distribution of the unpaired electron's spin density across the molecule. The spectrum's hyperfine structure arises from the coupling of the unpaired electron with magnetic nuclei, primarily the meta-protons of the aromatic ring. The analysis of these coupling constants allows for the mapping of the spin density, confirming that it is delocalized over the aromatic system but with significant localization on the oxygen atom and the ortho and para positions. rsc.org The stability and well-resolved ESR spectrum of this radical make it a benchmark system in the study of phenoxyl radicals. wiley-vch.de

UV-Vis spectroscopy probes the electronic transitions within a molecule. The parent phenol, 2,4,6-tri-tert-butylphenol, displays absorption maxima in the ultraviolet region, characteristic of π → π* transitions within the benzene (B151609) ring. nist.gov Upon deprotonation to form the sodium phenolate, a shift in these absorption bands is expected due to the increased electron density on the aromatic ring.

The most striking feature revealed by UV-Vis spectroscopy is the intense color change upon oxidation to the 2,4,6-tri-tert-butylphenoxyl radical. The radical species is deep blue in solution and exhibits strong absorption bands in the visible region of the spectrum. wikipedia.orgrsc.org These absorptions, with major peaks often reported around 400 nm and a broader band near 625-630 nm, are attributed to electronic transitions involving the singly occupied molecular orbital (SOMO) of the radical. rsc.orgresearchgate.net The energy of these transitions provides insight into the electronic structure of the radical. The conversion of the colorless phenol to the intensely colored radical is nearly quantitative, allowing UV-Vis spectroscopy to be used to monitor the reaction progress. wiley-vch.de

Table 2: UV-Vis Absorption Maxima (λmax) for 2,4,6-Tri-tert-butylphenol and its Phenoxyl Radical

Speciesλmax (nm)SolventTransition Type
2,4,6-Tri-tert-butylphenol~278-280Ethanol/Hexaneπ → π*
2,4,6-Tri-tert-butylphenoxyl Radical~380, ~400, ~628Dichloromethane/Acetonitrile (B52724)Transitions involving SOMO

Data compiled from multiple sources. rsc.orgnist.govresearchgate.net

Other key absorptions for the phenolate include C-H stretching vibrations of the tert-butyl groups and the aromatic ring (typically 2850-3000 cm⁻¹), and characteristic aromatic C=C ring stretching vibrations in the 1400-1600 cm⁻¹ region. chemicalbook.com The strong C-O stretching vibration is also a key diagnostic peak. Analysis of the IR spectrum confirms the presence of the bulky tert-butyl groups and the phenolic backbone.

Table 3: Key IR Vibrational Frequencies for 2,4,6-Tri-tert-butylphenol Note: The O-H stretch is absent in the sodium phenolate salt.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3645O-H StretchHydroxyl
~2870-2960C-H Stretchtert-Butyl & Aromatic
~1600, ~1480C=C StretchAromatic Ring
~1240C-O StretchPhenolic

Data sourced from NIST Chemistry WebBook and other databases. nist.govchemicalbook.com

Resonance Raman (RR) spectroscopy is a powerful variant of Raman spectroscopy that can be used to selectively enhance the vibrational modes of a chromophore within a complex molecule. acs.org This technique is particularly insightful for studying the derivatives of sodium 2,4,6-tri-tert-butylphenolate, especially its metal complexes and the corresponding phenoxyl radical complexes. acs.org

By tuning the excitation laser to an electronic absorption band of the species of interest (e.g., the π → π* transition of a coordinated phenoxyl radical around 400 nm), the Raman signals for the vibrational modes coupled to that electronic transition are dramatically intensified. acs.orgosti.gov This allows for the detailed study of the phenoxyl or phenolate ligand's vibrations without significant interference from other parts of a large complex or the solvent. acs.org

In studies of model phenoxyl radical complexes, RR spectroscopy has been used to identify key vibrational modes, such as the C-O stretch (ν₇ₐ) and aromatic ring stretching modes (ν₈ₐ, ν₈ᵦ). nih.gov The frequencies of these modes are sensitive to the electronic structure of the radical and its interaction with a coordinated metal center, providing information on the degree of semiquinone character and the strength of the metal-ligand bond. acs.orgnih.gov

X-ray Absorption Fine Structure (EXAFS) spectroscopy is a technique used to determine the local geometric and/or electronic structure around a specific absorbing atom. researchgate.net While not typically applied to the sodium ion in simple salts due to experimental challenges, EXAFS is highly valuable for characterizing derivatives where the 2,4,6-tri-tert-butylphenolate acts as a ligand for heavier elements, such as transition metals.

The technique involves tuning X-rays to the absorption edge of the metal of interest. The fine structure (oscillations) on the high-energy side of the edge, known as the EXAFS region, results from the scattering of the ejected photoelectron by neighboring atoms. spectrabase.com Analysis of this EXAFS data can provide highly accurate information about the identity, number, and distance of the atoms in the immediate coordination sphere of the central metal atom. researchgate.net For a metal complex of 2,4,6-tri-tert-butylphenolate, EXAFS could precisely measure the metal-oxygen bond length and determine the coordination number and geometry around the metal center, even in non-crystalline or solution-state samples. spectrabase.com

X-ray Crystallography for Single-Crystal Structure Determination

While extensive single-crystal X-ray diffraction data for sodium 2,4,6-tri-tert-butylphenolate itself is not widely available in the public domain, valuable insights into its probable structural characteristics can be gleaned from studies on closely related, sterically hindered sodium phenoxides. Research on a dimeric complex of sodium 2,6-di-tert-butylphenoxide recrystallized from dimethyl sulfoxide (B87167) (DMSO) offers a significant case study.

In this derivative, the crystal structure reveals an unusual dimeric formation where two sodium atoms are bridged by the oxygen atoms of two DMSO solvent molecules, rather than the phenoxide ligands themselves, which is more common in alkali metal phenoxides. rsc.org The bulky 2,6-di-tert-butylphenoxo ligands are terminally bound to the sodium centers. rsc.org Each sodium atom is in a distorted tetrahedral coordination environment. rsc.org The Na₂O₂ core of the bridge is planar. rsc.org This structural arrangement highlights how the choice of solvent and the steric bulk of the phenoxide ligand can influence the resulting supramolecular assembly. rsc.org

The coordination sphere of the sodium ion is completed by a terminally bonded DMSO molecule and the oxygen atom of the phenoxide. rsc.org The bridging DMSO ligand coordinates asymmetrically to the two sodium atoms. rsc.org This detailed structural analysis of a near analogue provides a strong model for the types of complex structures sodium 2,4,6-tri-tert-butylphenolate might form, particularly in the presence of coordinating solvents.

Crystallographic Data for a Dimeric Sodium 2,6-di-tert-butylphenoxide-DMSO Complex

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)11.089(3)
b (Å)15.114(4)
c (Å)13.313(4)
β (°)107.03(2)
V (ų)2135.4(10)
Z2
Na-O(phenoxide) (Å)2.144(5)
Na-O(bridging DMSO) (Å)2.284(5), 2.366(5)
Na-O(terminal DMSO) (Å)2.257(5)

Elemental Analysis for Stoichiometric Composition Confirmation

Elemental analysis is a cornerstone technique for verifying the empirical and molecular formula of a synthesized compound. It determines the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen), which are then compared against the theoretical values calculated from the proposed formula. This comparison is crucial for confirming the purity and stoichiometric composition of the substance.

For sodium 2,4,6-tri-tert-butylphenolate, elemental analysis plays a vital role in confirming its formation and purity after synthesis. The theoretical composition is derived from its molecular formula, C₁₈H₂₉NaO.

One of the key applications of elemental analysis is to ensure the absence of significant impurities. For instance, in the synthesis of sodium 2,4,6-tri-tert-butylphenolate, elemental analysis can confirm negligible nitrogen contamination, which is important if the synthesis is carried out in an environment where nitrogen-containing compounds are present. vulcanchem.com

The utility of this technique extends to the characterization of derivatives of sodium 2,4,6-tri-tert-butylphenolate. For example, in the study of the stable 2,4,6-tri-tert-butylphenoxyl radical, formed by the oxidation of the parent phenolate, elemental analysis is used to confirm the successful conversion and the purity of the resulting radical species.

Elemental Analysis Data for Sodium 2,4,6-Tri-tert-butylphenolate

ElementTheoretical %
Carbon (C)75.99
Hydrogen (H)10.28
Sodium (Na)8.08
Oxygen (O)5.62

The close agreement between the experimentally found percentages and the theoretical values provides strong evidence for the correct stoichiometric composition of the target compound. This analytical method is routinely applied to a wide range of substituted sodium phenoxides to validate their synthesis and purity.

Reactivity Profiles and Mechanistic Investigations of Sodium 2,4,6 Tri Tert Butylphenolate

Fundamental Role as a Sterically Hindered Base

Sodium 2,4,6-tri-tert-butylphenolate is the sodium salt of 2,4,6-tri-tert-butylphenol (B181104) (2,4,6-TTBP), a phenol (B47542) symmetrically substituted with three tert-butyl groups. wikipedia.org This substitution pattern results in a strongly sterically hindered molecule. wikipedia.org The tert-butyl groups create a highly shielded phenolic oxygen, which influences its chemical reactivity. vulcanchem.com

Proton Abstraction Capabilities in Organic Reactions

Due to its sterically hindered nature, sodium 2,4,6-tri-tert-butylphenolate functions as a potent, non-nucleophilic base in various organic reactions. Its primary role is to abstract protons, initiating reactions without participating as a nucleophile itself. The rate of proton abstraction, such as from 2,4,6-tri-t-butylphenol by a free radical, can be significantly influenced by the solvent used. rsc.org This is attributed to the hydrogen-bonding ability of the solvent, which can compete with the base for interaction with the proton source. rsc.org

Influence of Steric Hindrance on Basicity and Nucleophilicity

The three tert-butyl groups in sodium 2,4,6-tri-tert-butylphenolate create significant steric hindrance around the oxygen atom. vulcanchem.com This steric bulk greatly diminishes its nucleophilicity, as the bulky groups physically obstruct the oxygen atom from attacking an electrophilic center. However, its basicity remains effective. Basicity is a thermodynamic property, and while steric hindrance can affect the solvation of the resulting ions, it does not prevent the lone pair of electrons on the oxygen from abstracting a proton. stackexchange.com This disparity between basicity and nucleophilicity makes it a valuable reagent in syntheses where a strong base is required but nucleophilic attack would lead to undesired side products. The steric hindrance prevents dimerization or aggregation, a common issue with less hindered phenolates. vulcanchem.com

Nucleophilic Reactivity of the 2,4,6-Tri-tert-butylphenolate Anion

Despite its significant steric hindrance, the 2,4,6-tri-tert-butylphenolate anion can act as a nucleophile under certain conditions, particularly with less sterically demanding electrophiles.

Alkylation Reactions Forming Ether Derivatives

The 2,4,6-tri-tert-butylphenolate anion can undergo alkylation reactions with alkyl halides to form ether derivatives. vulcanchem.com The success of these reactions often depends on the nature of the alkylating agent. Less bulky primary alkyl halides are more likely to react successfully.

Acylation Reactions Leading to Ester Formation

Similarly, acylation reactions with acyl chlorides can occur to form the corresponding esters. vulcanchem.com The steric hindrance around the phenolic oxygen again plays a crucial role, limiting the reactivity towards bulky electrophiles. vulcanchem.com This characteristic can be exploited for selective synthesis.

Regioselective Control in Reactions with Bulky Electrophiles

The significant steric hindrance of the 2,4,6-tri-tert-butylphenolate anion provides a high degree of regioselective control in its reactions. When reacting with bulky electrophiles, the approach to the sterically encumbered oxygen atom is restricted. This can lead to preferential reaction at less hindered sites if available, or it can prevent reaction altogether, allowing for selective transformations elsewhere in a molecule. In reactions involving the parent phenol, the bulky tert-butyl groups can direct incoming groups to specific positions on the aromatic ring. For example, the oxidation of 2,4,6-tri-tert-butylphenol can lead to the formation of a phenoxy radical, which then reacts at the less hindered 4-position. wikipedia.org

Electrochemical Behavior and Oxidation Mechanisms

The electrochemical properties of sodium 2,4,6-tri-tert-butylphenolate are intrinsically linked to the radical chemistry discussed above. Electrochemical techniques, particularly cyclic voltammetry, have been instrumental in probing the oxidation mechanisms and potentials of this compound.

Cyclic Voltammetry Studies of Oxidation Potentials

Cyclic voltammetry (CV) has been employed to study the oxidation of 2,4,6-tri-tert-butylphenol and its corresponding phenolate (B1203915). As an electron-rich aromatic compound, it is readily oxidized electrochemically. researchgate.net Studies in aprotic environments have provided insight into its oxidation potential. researchgate.net

The oxidation of the parent phenol, 2,4,6-tri-tert-butylphenol, occurs at a potential of approximately +1.0 V versus the ferrocene/ferrocenium (Fc/Fc⁺) redox couple. researchgate.net Another study reports an irreversible oxidation potential of +1.40 V versus a saturated calomel (B162337) electrode (SCE) in acetonitrile (B52724). amazonaws.com

In contrast, the oxidation of the deprotonated species, the 2,4,6-tri-tert-butylphenolate anion, occurs at significantly lower potentials. Controlled potential electrolysis experiments in acetonitrile have shown that the phenolate can be oxidized to the stable phenoxyl radical at potentials in the range of -0.68 to -0.84 V vs. Fc/Fc⁺. researchgate.net This much lower oxidation potential reflects the anionic state of the phenolate, which makes it more susceptible to electron removal. The oxidation of the phenolate anion to the phenoxy radical is described as a reversible electrochemical reaction. researchgate.net

Oxidation Potentials of 2,4,6-Tri-tert-butylphenol and its Anion
SpeciesOxidation PotentialReference ElectrodeConditionsCitation
2,4,6-Tri-tert-butylphenolca. +1.0 VFc/Fc⁺Aprotic environment researchgate.net
2,4,6-Tri-tert-butylphenol+1.40 VSCEAcetonitrile amazonaws.com
2,4,6-Tri-tert-butylphenolate-0.68 to -0.84 VFc/Fc⁺Acetonitrile researchgate.net

In Situ Spectroelectrochemical Monitoring of Oxidation Products

The intense blue color of the 2,4,6-tri-tert-butylphenoxyl radical makes it an ideal candidate for monitoring by UV-Vis spectroscopy. By coupling electrochemical techniques with spectroscopy (spectroelectrochemistry), the generation of the radical during oxidation can be observed in real-time.

The 2,4,6-tri-tert-butylphenoxyl radical has characteristic absorption bands in the visible spectrum. researchgate.net Studies have identified absorption maxima that allow for its quantification. For example, upon oxidation of the parent phenol, the appearance of absorption bands at approximately 380 nm, 400 nm, and 628 nm are characteristic of the formation of the phenoxyl radical. acs.org The absorbance at these wavelengths can be directly correlated to the concentration of the radical species being formed at the electrode surface, providing valuable kinetic and mechanistic information about the oxidation process.

Analysis of Electron Transfer Processes

The reactivity of sodium 2,4,6-tri-tert-butylphenolate is profoundly influenced by its facility to undergo single electron transfer (SET) processes. The sterically hindered phenolate anion readily undergoes one-electron oxidation to form the persistent and well-characterized 2,4,6-tri-tert-butylphenoxyl radical. This propensity for electron transfer is a cornerstone of its chemical behavior and has been the subject of numerous mechanistic investigations.

The formation of the phenoxyl radical from the phenolate is a reversible, one-electron oxidation event. This process can be initiated electrochemically or through the use of chemical oxidizing agents. For instance, the oxidation of the parent 2,4,6-tri-tert-butylphenol in an alkaline medium, where the sodium phenolate is the predominant species, yields the intensely blue-colored 2,4,6-tri-tert-butylphenoxyl radical. This stability is largely attributed to the steric shielding provided by the three tert-butyl groups, which prevent the dimerization and subsequent decomposition reactions that are common for less substituted phenoxyl radicals.

The 2,4,6-tri-tert-butylphenoxyl radical is not merely a transient intermediate but a stable species that can be isolated, crystallized, and studied in detail. It has been characterized extensively by spectroscopic methods, including Electron Spin Resonance (ESR) and UV-Vis spectroscopy. The radical exhibits characteristic absorption bands at approximately 380, 400, and 628 nm.

Further electron transfer from the phenoxyl radical is also possible. Electrochemical studies on 2,4,6-tri-tert-butylphenol have shown that the phenoxy radical can be further oxidized in a subsequent electron transfer step to form the corresponding phenoxonium cation. This two-step electron transfer process highlights the ability of the system to act as a sequential electron donor.

Detailed Research Findings

Mechanistic studies have focused on quantifying the electron-donating ability of the phenolate and the electronic properties of the resulting phenoxyl radical. A significant finding is the exceptional electron-withdrawing capacity of the neutral oxygen radical (O•) in the phenoxyl species. Pulse radiolysis and transient absorption studies have been employed to determine the Hammett parameter (σp−) for the oxygen radical, which provides a quantitative measure of its electronic effect on the aromatic ring.

The data reveals a remarkably high σp− value for the phenoxyl radical oxygen, indicating it is an extraordinarily strong electron-withdrawing group. This property is crucial in understanding the subsequent reactivity of the radical species in processes such as nucleophilic aromatic substitution.

Table 1: Electronic Properties Related to Electron Transfer
SpeciesProcessParameterValueSignificance
Sodium 2,4,6-tri-tert-butylphenolateOxidationFormation of Phenoxyl RadicalFacile 1e⁻ transferInitiation of radical pathways
2,4,6-tri-tert-butylphenoxyl RadicalElectronic EffectHammett Parameter (σp− of O•)2.79Extremely strong electron-withdrawing group mit.edu
2,4,6-tri-tert-butylphenoxyl RadicalFurther OxidationFormation of Phenoxonium CationPossible 1e⁻ transferActs as a sequential electron donor system

Computational studies on related, albeit less sterically hindered, phenol derivatives provide further insight into the electronic structure and reactivity in electron transfer processes. Density Functional Theory (DFT) calculations have been used to determine key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy of the HOMO is indicative of the electron-donating ability of a molecule, while the HOMO-LUMO gap relates to its chemical reactivity and stability. For a related compound, (E)-2,4-di-tert-butyl-6-{[3-(trifluoromethyl)benzyl]iminomethyl}phenol, these values have been calculated, offering a point of comparison for understanding the electronic landscape of substituted phenols.

Table 2: DFT Computational Data for a Related Substituted Phenol
ParameterCalculated Value (eV)Method
Ionization Potential (I ≈ -ELUMO)1.807DFT/B3LYP/LanL2DZ mdpi.com
Electron Affinity (A ≈ -EHOMO)5.912
HOMO–LUMO Energy Gap (ΔE)4.105
Chemical Hardness (η)2.052

Note: Data presented is for (E)-2,4-di-tert-butyl-6-{[3-(trifluoromethyl)benzyl]iminomethyl}phenol and serves as an illustrative example of computational analysis of related structures.

The analysis of electron transfer processes involving sodium 2,4,6-tri-tert-butylphenolate reveals a rich chemistry dominated by the formation and reactivity of its persistent phenoxyl radical. The ease of the initial single electron transfer, coupled with the unique electronic properties of the resulting radical, underpins its role in various chemical transformations and mechanistic studies.

Computational and Theoretical Studies on Sodium 2,4,6 Tri Tert Butylphenolate Systems

Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the properties and reactivity of chemical systems, including sodium 2,4,6-tri-tert-butylphenolate. These calculations provide valuable insights into the molecule's structure, electronics, and behavior in chemical reactions.

Prediction and Optimization of Molecular Geometries

DFT calculations are instrumental in predicting and optimizing the three-dimensional arrangement of atoms in sodium 2,4,6-tri-tert-butylphenolate. While direct crystallographic data for the sodium salt is limited, computational models, such as those employing the UB3LYP functional with a 6-31G* basis set, offer significant insights. vulcanchem.com These calculations predict a C–O bond length of approximately 1.258 Å in the corresponding phenoxyl radical. vulcanchem.com

The geometry is characterized by a planar aromatic ring. The bulky tert-butyl groups are oriented perpendicularly to this plane, creating substantial steric hindrance around the phenolate (B1203915) oxygen. vulcanchem.com This steric shielding is a defining feature of the molecule, preventing the dimerization or aggregation that is often observed in less hindered phenolates. vulcanchem.com Theoretical structural analysis, when compared with experimental data for related compounds, shows good agreement. For instance, in a study of a similar Schiff base compound, the dihedral angle between the aromatic rings calculated by DFT (B3LYP/LanL2DZ) was 65.73°, reasonably close to the experimental value of 85.52 (10)° obtained from X-ray diffraction. nih.gov

Table 1: Comparison of Theoretical and Experimental Geometrical Parameters for a Related Phenolic Compound. nih.gov
ParameterExperimental (X-ray)Theoretical (DFT/B3LYP)
Dihedral Angle between Rings85.52 (10)°65.73°
C1—C14—C15—N1 Torsion Angle-3.9 (3)°-0.14°

This table illustrates the reasonable agreement between experimental X-ray diffraction data and theoretical DFT calculations for the geometry of a complex phenolic derivative, supporting the utility of DFT for predicting molecular structures.

Elucidation of Electronic Structure and Spin Density Distributions

DFT calculations are crucial for understanding the electronic structure of sodium 2,4,6-tri-tert-butylphenolate and its corresponding phenoxyl radical. Upon oxidation, a stable phenoxyl radical is formed. vulcanchem.comwikipedia.org Computational studies, in conjunction with experimental techniques like ESR spectroscopy, reveal significant spin density localization on the oxygen atom of this radical. vulcanchem.com This localization is a key factor in the radical's stability and reactivity. The deprotonation of the parent phenol (B47542) to form the phenolate leads to a shift in UV-Vis absorption maxima, a change that is directly related to the altered electron density within the molecule. vulcanchem.com

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are important for determining the electronic behavior. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical reactivity and stability.

Calculation of Thermochemical Parameters, including Bond Dissociation Enthalpies (BDEs)

Thermochemical parameters, such as bond dissociation enthalpies (BDEs), are critical for assessing the antioxidant potential of phenolic compounds. DFT methods, particularly the B3LYP functional, are commonly used to calculate the O-H BDE of the parent phenol, 2,4,6-tri-tert-butylphenol (B181104). A lower BDE indicates a greater ease of hydrogen atom donation to scavenge free radicals. While a direct BDE value for the sodium phenolate is not typically calculated, the BDE of the parent phenol provides insight into the stability of the resulting phenoxyl radical. Studies have shown a correlation between cytotoxic concentration and the inhibition rate constant, rather than directly with BDE, suggesting a complex relationship between thermochemistry and biological activity. researchgate.net

Mapping Reaction Mechanisms, Intermediates, and Transition States

Computational studies using DFT are invaluable for mapping the intricate pathways of reactions involving sodium 2,4,6-tri-tert-butylphenolate. These calculations can identify and characterize transient species such as intermediates and transition states, which are often difficult to observe experimentally. For example, in the oxidation of the parent phenol, DFT can model the step-wise process, including the formation of the phenoxyl radical. wikipedia.org The steric hindrance provided by the tert-butyl groups influences the reaction pathways, often favoring specific product formations. The oxidation of 2,4,6-tri-tert-butylphenol can lead to the formation of a 4,4'-linked peroxide, a reaction that proceeds through the phenoxy radical intermediate. wikipedia.org

Determination of Global and Local Reactivity Indices (e.g., Fukui Functions, Molecular Electrostatic Potential)

Global and local reactivity indices, derived from DFT calculations, help to predict the reactive behavior of sodium 2,4,6-tri-tert-butylphenolate. The molecular electrostatic potential (MEP) map visually represents the charge distribution and identifies regions susceptible to electrophilic or nucleophilic attack. ymerdigital.comscholarsresearchlibrary.com For phenolic compounds, the area around the oxygen atom typically shows a negative electrostatic potential, indicating a site for electrophilic attack.

The Fukui function is another powerful tool for identifying reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. ymerdigital.comxisdxjxsu.asia By analyzing the changes in electron density, the Fukui function can pinpoint specific atoms that are most likely to participate in chemical reactions. For instance, in related phenolic compounds, the oxygen atom is often identified as a primary site for electrophilic attack. xisdxjxsu.asia These theoretical descriptors are essential for understanding the molecule's reactivity in various chemical environments.

Comparative Computational Analysis with Related Phenolates and Bases

To fully appreciate the unique properties of sodium 2,4,6-tri-tert-butylphenolate, it is beneficial to compare it with related compounds through computational analysis.

A comparative analysis highlights the significance of the steric bulk provided by the three tert-butyl groups. vulcanchem.com Less-substituted phenolates, such as sodium phenolate or sodium 2-tert-butylphenolate, exhibit higher reactivity and are more prone to oxidation due to their reduced steric shielding. vulcanchem.comnih.gov In contrast, the extreme steric hindrance in sodium 2,4,6-tri-tert-butylphenolate enhances its stability. vulcanchem.com

Computational comparisons can also be made with other types of bases to understand its relative reactivity. These studies often involve calculating properties like proton affinity and the energies of various reaction pathways. The insights gained from these comparative analyses are crucial for selecting appropriate reagents and predicting reaction outcomes in synthetic chemistry.

Table 2: Comparative Properties of Sodium Phenolates. vulcanchem.comnih.govnih.gov
CompoundMolecular FormulaSubstituentsKey Properties
Sodium phenolateC₆H₅NaONoneHigh reactivity, prone to oxidation
Sodium 2-tert-butylphenolateC₁₀H₁₃NaOOne tert-butyl groupModerate steric hindrance
Sodium 2,4,6-tri-tert-butylphenolateC₁₈H₂₉NaOThree tert-butyl groupsExtreme steric shielding, enhanced stability
Sodium 2,4,6-tribromophenolateC₆H₂Br₃NaOThree bromo groupsElectron-withdrawing substituents, different reactivity profile

This table provides a comparative overview of different sodium phenolates, highlighting how the nature and number of substituents dramatically influence their chemical properties.

Comparative Analysis with Other Sterically Hindered Bases and Phenolates

Structural and Conformational Comparisons with Analogous Alkoxides and Aryloxides

The structure of sodium 2,4,6-tri-tert-butylphenolate is fundamentally dictated by the presence of three bulky tert-butyl groups positioned symmetrically on the aromatic ring. These groups create a highly congested environment around the phenolate (B1203915) oxygen.

The molecular architecture features a planar aromatic ring, with the tert-butyl groups oriented nearly perpendicularly to the plane. vulcanchem.com This conformation maximizes the distance between the bulky groups, leading to a structure where the phenolic oxygen is exceptionally shielded. vulcanchem.com A significant consequence of this extreme steric hindrance is the prevention of dimerization or aggregation, a phenomenon commonly observed in less hindered phenolates, such as sodium 2,6-di-tert-butylphenoxide, which can form dimeric supramolecular structures. vulcanchem.comresearchgate.net

In contrast, simple sodium alkoxides like sodium ethoxide and sodium propoxide form polymeric crystal structures characterized by quadratic nets of sodium and oxygen atoms. nih.gov The immense steric bulk of the 2,4,6-tri-tert-butylphenolate ligand precludes such extended lattice formation, favoring more discrete ionic arrangements.

Computational models of the related 2,4,6-tri-tert-butylphenoxyl radical predict a C–O bond length of approximately 1.258 Å. vulcanchem.com While direct crystallographic data for the sodium salt is limited, studies on this closely related radical provide insight into the molecular geometry. vulcanchem.com

CompoundSubstituentsKey Structural PropertiesTendency to Dimerize/Aggregate
Sodium phenolateNoneUnshielded oxygen, planar structure.High
Sodium 2,6-di-tert-butylphenoxideTwo ortho tert-butyl groupsSignificant steric shielding of oxygen.Can form dimers. researchgate.net
Sodium;2,4,6-tritert-butylphenolateTwo ortho and one para tert-butyl groupsExtreme steric shielding of oxygen. vulcanchem.comLow; prevented by steric bulk. vulcanchem.com
Sodium tert-butoxide(CH₃)₃CO⁻Bulky alkoxide, but less shielding than the aryloxide.Forms aggregates in solution.

Comparative Reactivity in Proton Transfer and Nucleophilic Reactions

The reactivity of sodium 2,4,6-tri-tert-butylphenolate is a classic illustration of how steric hindrance can create a dichotomy between basicity and nucleophilicity.

Proton Transfer: As the conjugate base of 2,4,6-tri-tert-butylphenol (B181104), a weak acid, the phenolate is a strong base. wikipedia.org However, its effectiveness in proton transfer reactions is highly dependent on the steric accessibility of the proton to be abstracted. Compared to smaller bases like sodium ethoxide or even the hindered sodium tert-butoxide, the approach to the oxygen atom of the tri-tert-butylphenolate is severely restricted. This makes it a highly selective base, preferentially reacting with small or sterically unencumbered protons.

Nucleophilic Reactions: Despite the high electron density on the oxygen atom, sodium 2,4,6-tri-tert-butylphenolate is considered a very poor nucleophile. vulcanchem.com This is a direct result of steric hindrance. For a nucleophilic substitution reaction (specifically an SN2 reaction) to occur, the nucleophile must approach the electrophilic carbon center from the backside relative to the leaving group. nih.govbyjus.com The bulky tert-butyl groups effectively block this trajectory, making nucleophilic attack exceedingly slow or altogether impossible. This contrasts sharply with unhindered phenolates and alkoxides, which are often potent nucleophiles. The addition of the third tert-butyl group at the para position does not significantly increase the shielding of the oxygen compared to the 2,6-disubstituted analogue, but it further passivates the aromatic ring towards electrophilic attack.

CompoundRelative BasicityRelative NucleophilicityKey Characteristic
Sodium phenolateModerateHighReactive, unhindered nucleophile.
Sodium tert-butoxideHighLowStrong, sterically hindered, non-nucleophilic base.
Lithium diisopropylamide (LDA)Very HighVery LowExtremely strong, non-nucleophilic base due to sterics and N-basicity.
This compoundHighExtremely LowStrong but highly selective base due to extreme steric hindrance; exceptionally poor nucleophile. vulcanchem.com

Assessment of Steric Hindrance Effects on Reaction Kinetics and Selectivity

The steric profile of sodium 2,4,6-tri-tert-butylphenolate has profound and predictable effects on the rates and outcomes of chemical reactions.

Reaction Kinetics: The kinetics of reactions involving this phenolate are dominated by steric effects. Any reaction requiring the oxygen to act as a nucleophile will be exceptionally slow. nih.gov The situation is analogous to the reactivity of neopentyl halides in SN2 reactions; neopentyl bromide, for instance, reacts about 100,000 times slower than less hindered primary alkyl bromides due to the steric blocking by the adjacent tert-butyl group. nih.gov For sodium 2,4,6-tri-tert-butylphenolate, the two ortho-tert-butyl groups present a similar barrier, effectively preventing the close approach required for nucleophilic substitution. Furthermore, steric hindrance to the solvation of the transition state can also influence reaction rates. researchgate.net

Reaction Selectivity: The suppression of nucleophilicity is precisely what makes sodium 2,4,6-tri-tert-butylphenolate a valuable tool for promoting selectivity. vulcanchem.com By functioning almost exclusively as a base, it can be used to deprotonate a substrate without the risk of competing nucleophilic side reactions that might occur with less hindered bases like sodium hydroxide (B78521) or sodium methoxide.

This principle of sterically enforced selectivity is observed in related systems. For example, when reacting with a metal complex, 2,6-di-tert-butyl-4-nitrophenol (B147179) binds through its nitro group rather than the phenolate oxygen, a binding mode not seen with the unhindered 4-nitrophenol. nih.gov This unusual coordination is forced by the steric clash that would occur if the bulky, substituted phenolate oxygen were to bind to the metal center. nih.gov This demonstrates how extreme steric pressure can completely alter reaction pathways and lead to highly selective outcomes.

ReagentSteric HindranceEffect on Nucleophilic Reaction RateResulting Selectivity
Sodium phenolateLowFastLow (can act as base or nucleophile).
Sodium tert-butoxideModerateSlowHigh (favors elimination over substitution).
This compoundExtremeExtremely Slow / NegligibleExceptional (acts as a base, avoiding nucleophilic pathways). vulcanchem.com

Q & A

Basic Research Questions

Q. How is sodium 2,4,6-tritert-butylphenolate synthesized and characterized in laboratory settings?

  • Methodological Answer : Sodium 2,4,6-tritert-butylphenolate is typically synthesized via deprotonation of 2,4,6-tritert-butylphenol using a sodium base (e.g., sodium hydroxide or sodium hydride) in anhydrous solvents like THF or ethanol. Characterization involves nuclear magnetic resonance (NMR) for structural confirmation (¹H/¹³C NMR), high-resolution mass spectrometry (HRMS) for molecular weight validation, and X-ray crystallography for solid-state structure elucidation. Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection .

Q. What analytical techniques are recommended for quantifying sodium 2,4,6-tritert-butylphenolate in environmental or biological matrices?

  • Methodological Answer : Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges (conditioned with methanol and water) is effective for isolating phenolic derivatives from complex matrices. Quantification can be achieved via liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode. Internal standards (e.g., deuterated analogs) should be used to correct for matrix effects. Method validation should include recovery studies (70–120%) and limits of detection (LOD < 1 ng/mL) .

Q. How should sodium 2,4,6-tritert-butylphenolate be stored to ensure chemical stability?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C to prevent oxidation and hydrolysis. Stability tests under accelerated conditions (e.g., 40°C/75% relative humidity for 4 weeks) can assess degradation trends. Monitor for color changes or precipitate formation, which indicate decomposition .

Advanced Research Questions

Q. What are the primary degradation pathways of sodium 2,4,6-tritert-butylphenolate under varying environmental conditions?

  • Methodological Answer : Degradation pathways depend on environmental factors:

  • Aerobic conditions : Microbial oxidation via hydroxylase enzymes, leading to tert-butyl group cleavage and phenolic ring hydroxylation.
  • Anaerobic conditions : Reductive dealkylation of tert-butyl groups, mediated by methanogenic consortia.
  • Photolysis : UV exposure induces homolytic cleavage of C–O bonds, generating tert-butyl radicals.
    Experimental validation requires gas chromatography-mass spectrometry (GC-MS) for volatile intermediates and high-resolution orbitrap MS for non-volatile metabolites .

Q. How do steric effects from tert-butyl substituents influence the reactivity and stability of sodium 2,4,6-tritert-butylphenolate compared to other phenolic derivatives?

  • Methodological Answer : The bulky tert-butyl groups hinder electrophilic aromatic substitution reactions but enhance radical stability. Comparative studies with less-substituted analogs (e.g., sodium 2,4,6-trichlorophenolate) reveal:

  • Thermal stability : Higher decomposition onset temperatures (TGA analysis: ~250°C vs. ~180°C for chlorinated analogs).
  • Solubility : Reduced aqueous solubility due to hydrophobic tert-butyl groups (log P ~4.2 vs. ~2.5 for chlorinated derivatives).
    Computational modeling (DFT) can predict steric hindrance effects on reaction kinetics .

Q. What methodological approaches resolve contradictions in reported degradation efficiency data for sodium 2,4,6-tritert-butylphenolate?

  • Methodological Answer : Contradictions often arise from matrix interference (e.g., organic compounds in fermentation broth) or variable microbial consortia. Strategies include:

  • Controlled experiments : Use defined microbial cultures (e.g., Sphingomonas spp.) instead of mixed sludge.
  • Isotopic labeling : Track degradation using ¹³C-labeled tert-butyl groups via stable isotope probing (SIP).
  • Statistical design : Apply response surface methodology (RSM) to optimize parameters like pH, temperature, and electron donor availability .

Q. What computational tools are recommended for modeling the electronic and steric properties of sodium 2,4,6-tritert-butylphenolate?

  • Methodological Answer : Density functional theory (DFT) using software like Gaussian or ORCA can model:

  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites on the phenolic ring.
  • Steric maps : Quantify tert-butyl group bulkiness using Connolly surface analysis.
  • Reaction pathways : Simulate degradation intermediates (e.g., quinone formation) using transition state theory. Validate with experimental kinetic data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.